Hematoporphyrin

Description

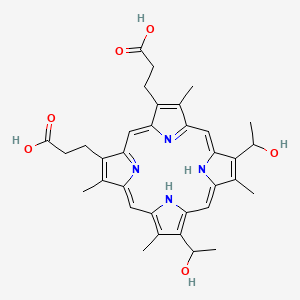

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKRXESVMDBTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030645, DTXSID00864508 | |

| Record name | Hematoporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl]dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14459-29-1, 136752-88-0 | |

| Record name | Hematoporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014459291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Photosan 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136752880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEMATOPORPHYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HEMATOPORPHYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hematoporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Haematoporphyrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATOPORPHYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBT6M5H379 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Hematoporphyrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematoporphyrin (Hp) and its derivatives are porphyrin-based photosensitizers that have been extensively studied and utilized in photodynamic therapy (PDT), a non-invasive treatment modality for various cancers and other diseases.[1][2] The therapeutic efficacy of Hp in PDT is intrinsically linked to its photophysical and photochemical properties. Upon activation by light of a specific wavelength, Hp transitions to an excited state, initiating a cascade of events that ultimately leads to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cellular damage and death.[1][3] This guide provides a comprehensive overview of the core photophysical and photochemical characteristics of this compound, detailed experimental protocols for their measurement, and a review of the key signaling pathways implicated in its mechanism of action.

Photophysical Properties

The photophysical properties of a photosensitizer govern its ability to absorb light and populate the excited states necessary for photochemical reactions. Key parameters for this compound include its absorption and fluorescence characteristics, as well as the quantum yields and lifetimes of its excited states.

Absorption and Fluorescence Spectra

This compound exhibits a characteristic absorption spectrum with an intense Soret band in the near-UV region and four weaker Q-bands in the visible region.[4][5] The absorption maxima can be influenced by the solvent, pH, and aggregation state of the porphyrin molecules. The fluorescence emission spectrum is typically a mirror image of the Q-band absorption spectrum.

Table 1: Absorption and Fluorescence Maxima of this compound

| Property | Wavelength (nm) | Solvent/Conditions | Reference |

| Soret Band (Absorption) | ~400 | Ethanolic Solution | [4] |

| Q-Bands (Absorption) | ~500, 535, 570, 620 | Ethanolic Solution | [4] |

| Fluorescence Emission | ~615, 675 | Various | [6] |

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, while the fluorescence lifetime (τf) is the average time the molecule spends in the excited singlet state. These parameters are crucial for understanding the competition between radiative (fluorescence) and non-radiative (intersystem crossing, internal conversion) decay pathways.

Table 2: Fluorescence Quantum Yield and Lifetime of this compound and its Derivatives

| Compound | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Solvent/Conditions | Reference |

| This compound Derivative (HpD) | ~0.013 | - | - | [7] |

| This compound Derivative (in cells) | - | 5.5 ± 1.2 | In MAT-LyLu rat prostate adenocarcinoma cells | |

| This compound Derivative (in cells) | - | 7.8 ± 0.5 (620-645 nm) | In MAT-LyLu rat prostate adenocarcinoma cells |

Note: Data for this compound itself is often presented as part of studies on its derivatives, like HpD.

Photochemical Properties

The photochemical properties of this compound are central to its function in PDT. The key photochemical event is the generation of singlet oxygen upon light activation.

Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of singlet oxygen production by a photosensitizer. It is a critical parameter for predicting the photodynamic efficacy. The ΦΔ of this compound is highly dependent on its aggregation state and the surrounding microenvironment.

Table 3: Singlet Oxygen Quantum Yield of this compound and its Derivatives

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Conditions | Reference |

| This compound IX (free-base) | 0.44 - 0.85 | Various solvents | [8] |

| This compound Derivative (HpD) (free-base) | 0.44 - 0.85 | Various solvents | [8] |

Experimental Protocols

Accurate characterization of the photophysical and photochemical properties of this compound requires standardized experimental protocols.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum of this compound and identify the wavelengths of maximum absorption (λmax).

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) of a known concentration. Dilute the stock solution to obtain a series of concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0). A blank sample containing only the solvent should also be prepared.[9]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the blank solvent in both the sample and reference cuvette holders.[9]

-

Place the this compound solution in the sample cuvette.

-

Scan the absorbance over a desired wavelength range (e.g., 300-700 nm).

-

Identify the wavelengths of maximum absorbance for the Soret and Q-bands.

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum, excitation spectrum, and relative fluorescence quantum yield of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[10]

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for selecting excitation and emission wavelengths, and a sensitive detector.

-

Measurement:

-

Emission Spectrum: Set the excitation wavelength to one of the absorption maxima (e.g., the Soret band) and scan the emission wavelength range.

-

Excitation Spectrum: Set the emission wavelength to the maximum of the fluorescence peak and scan the excitation wavelength range. The resulting spectrum should resemble the absorption spectrum.

-

Relative Quantum Yield: The fluorescence quantum yield can be determined using a comparative method with a standard of known quantum yield (e.g., Rhodamine 6G).[11] The integrated fluorescence intensities and absorbances of the sample and the standard are measured under identical experimental conditions.

-

Singlet Oxygen Quantum Yield Determination (using DPBF)

Objective: To quantify the singlet oxygen generation efficiency of this compound.

Methodology:

-

Principle: This method relies on the chemical trapping of singlet oxygen by 1,3-diphenylisobenzofuran (DPBF), which results in a decrease in DPBF's absorbance at approximately 415 nm.[12][13]

-

Sample Preparation: Prepare a solution containing this compound and DPBF in a suitable solvent (e.g., methanol, DMSO). A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal) is used for comparison.[12] All solutions should be prepared in the dark.[14]

-

Instrumentation: A UV-Vis spectrophotometer and a light source (e.g., a laser or filtered lamp) for irradiating the sample at a wavelength absorbed by the photosensitizer.

-

Measurement:

-

Measure the initial absorbance of the solution at the DPBF absorption maximum (~415 nm).

-

Irradiate the solution for specific time intervals.

-

After each irradiation period, record the absorbance of DPBF.

-

Plot the natural logarithm of the initial DPBF absorbance divided by the absorbance at time 't' (ln(A₀/Aₜ)) versus the irradiation time. The slope of this plot is proportional to the rate of DPBF bleaching.

-

The singlet oxygen quantum yield of this compound is calculated by comparing its DPBF bleaching rate to that of the reference photosensitizer under identical conditions.[12]

-

Mandatory Visualizations

Jablonski Diagram of this compound

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

Experimental Workflow for In Vitro Photodynamic Therapy

Caption: A typical experimental workflow for in vitro photodynamic therapy studies.

PI3K/AKT/mTOR Signaling Pathway in PDT-Induced Cell Death

Caption: Simplified diagram of the PI3K/AKT/mTOR pathway inhibited by Hp-PDT.[15][16][17][18][19]

Signaling Pathways in this compound-Mediated Photodynamic Therapy

The cellular response to this compound-mediated PDT is complex, involving the modulation of various signaling pathways that ultimately determine the cell's fate. One of the key pathways affected is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[15][16][17][18][19] Studies have shown that Hp-PDT can downregulate the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis and inhibition of cell migration in cancer cells.[3] The generation of ROS by Hp-PDT is believed to be a primary trigger for the modulation of these signaling cascades. The destruction of the tumor microvasculature is another important mechanism of action for this compound-based PDT.[20]

Conclusion

This technical guide has provided a detailed overview of the essential photophysical and photochemical properties of this compound, which are fundamental to its application in photodynamic therapy. The provided tables summarize key quantitative data, and the detailed experimental protocols offer a practical guide for researchers in the field. The visualizations of the Jablonski diagram, an in vitro PDT workflow, and the implicated PI3K/AKT/mTOR signaling pathway serve to clarify complex concepts. A thorough understanding of these principles is crucial for the rational design of new photosensitizers and the optimization of PDT protocols to enhance therapeutic outcomes in the fight against cancer and other diseases.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. biomedres.us [biomedres.us]

- 3. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. amscd.termedia.pl [amscd.termedia.pl]

- 11. researchgate.net [researchgate.net]

- 12. Optica Publishing Group [opg.optica.org]

- 13. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.cbc.osu.edu [research.cbc.osu.edu]

- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 16. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]

- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 20. Mechanism of tumor destruction following photodynamic therapy with this compound derivative, chlorin, and phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Chemical Structure of Hematoporphyrin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of hematoporphyrin and its derivatives, which are pivotal photosensitizers in the field of photodynamic therapy (PDT). This document details common synthetic methodologies, purification protocols, and the molecular mechanisms underlying their therapeutic effects.

Chemical Structure of this compound and Key Derivatives

This compound is a porphyrin derived from hemoglobin and is the foundational molecule for a class of clinically significant photosensitizers.[1] Its structure is characterized by a porphine core with four pyrrole rings linked by methine bridges. The periphery of the macrocycle is substituted with methyl, propionic acid, and hydroxyethyl groups.

The most clinically relevant this compound derivative is Photofrin®, a complex mixture of monomers, dimers, and oligomers of this compound linked by ether and ester bonds.[2] The active components are believed to be the dithis compound ether (DHE) and dithis compound ester.

Key this compound Derivatives:

-

This compound (HP): The parent compound.

-

Hydroxyethylvinyldeuteroporphyrin (HVD): An impurity often found in HP preparations.

-

Protoporphyrin (PP): A precursor to heme, sometimes present in crude HP mixtures.

-

Dithis compound Ether (DHE): Two this compound units linked by an ether bond.

-

Dithis compound Ester: Two this compound units linked by an ester bond.

-

Photofrin®: A purified mixture of this compound derivatives, rich in dimers and oligomers.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from hemin, which is isolated from blood. The process involves the removal of iron and subsequent chemical modifications.

Preparation of this compound from Hemin

A common method involves treating hemin with a mixture of acetic acid and sulfuric acid. This process removes the iron atom from the protoporphyrin IX core and hydrates the two vinyl groups to form hydroxyethyl groups, yielding this compound.[1]

Synthesis of this compound Ethers and Esters

The formation of ether and ester-linked dimers and oligomers is a crucial step in producing therapeutically active this compound derivatives.

-

Ether Linkage Formation: Dehydration reactions, often acid-catalyzed, can link the hydroxyethyl groups of two this compound molecules to form a dithis compound ether (DHE).[3][4]

-

Ester Linkage Formation: Ester bonds can be formed between the carboxylic acid group of one this compound molecule and a hydroxyethyl group of another.[5]

A convenient method for the synthesis of this compound ester-ethers from hemin under ultrasound irradiation has been reported to provide high yields in shorter reaction times.[6] More recently, a facile and versatile approach was developed to synthesize novel fluorinated this compound ether derivatives.[7]

Data Presentation

Spectroscopic Properties of this compound Derivatives

Porphyrins exhibit characteristic absorption spectra in the UV-visible range, consisting of an intense Soret band around 400 nm and several weaker Q-bands in the 500-700 nm region.

| Compound/Derivative | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Solvent | Reference |

| This compound IX | ~398 | 500, 534, 568, 622 | Chloroform | [8] |

| This compound Derivative (in vivo) | - | 620-625 | Murine Tumor | [9] |

| Fluorinated this compound Ether Derivatives | ~400 | ~500, 535, 570, 622 | Not specified | [7] |

Note: Specific absorption maxima can vary depending on the solvent and aggregation state of the porphyrins.

Quantitative Data on Photodynamic Activity

| Derivative | Singlet Oxygen Yield (min⁻¹) | IC₅₀ (µM) | Cell Line | Reference |

| Fluorinated this compound Ether (II₃) | 0.0957 | 1.24 | A549 | [7] |

Experimental Protocols

General Synthesis of this compound Derivatives (HPD)

This protocol describes a general method for preparing a mixture of this compound derivatives similar to Photofrin®.

-

Acetylation of this compound: this compound is treated with a mixture of acetic anhydride and pyridine to acetylate the hydroxyethyl groups.

-

Hydrolysis: The acetylated product is then hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide). This process leads to the formation of a complex mixture of monomers, dimers, and oligomers linked by ether and ester bonds.

-

Purification: The resulting HPD mixture is purified to enrich the dimer and oligomer fraction, which is believed to be the most active component. This can be achieved by methods such as gel filtration chromatography or by adjusting the pH to precipitate the higher molecular weight species.[3]

Purification by Reverse-Phase High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the separation and purification of porphyrin mixtures.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

-

Detection: A UV-Vis detector set at the Soret band maximum (around 400 nm) or a fluorescence detector is used to monitor the elution of the porphyrins.

Example HPLC Gradient:

| Time (min) | % Aqueous Buffer | % Organic Solvent |

| 0 | 90 | 10 |

| 30 | 10 | 90 |

| 40 | 10 | 90 |

| 45 | 90 | 10 |

| 55 | 90 | 10 |

In Vitro Photodynamic Therapy (PDT) Protocol

This protocol outlines a general workflow for assessing the photodynamic efficacy of this compound derivatives in a cancer cell line.[10]

-

Cell Culture: Cancer cells (e.g., A549, KYSE-150) are cultured in appropriate media and seeded in multi-well plates.

-

Photosensitizer Incubation: The cells are incubated with various concentrations of the this compound derivative for a specific period (e.g., 4-24 hours) in the dark.[11]

-

Irradiation: The cells are then exposed to light of a specific wavelength (typically around 630 nm for this compound derivatives) and a defined light dose.[11]

-

Post-Irradiation Incubation: The cells are incubated for a further period (e.g., 24 hours) in the dark.

-

Assessment of Cell Viability and Apoptosis: Cell viability can be determined using assays such as the MTT or CCK-8 assay. Apoptosis can be assessed by methods like Annexin V/PI staining followed by flow cytometry, or by Western blotting for apoptosis-related proteins.[11]

Signaling Pathways and Experimental Workflows

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of this compound derivatives in PDT is mediated by the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon activation by light. This leads to cellular damage and induction of cell death pathways.

PI3K/AKT/mTOR Signaling Pathway Inhibition by HpD-PDT

Recent studies have shown that PDT with this compound derivatives can suppress the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[11]

Induction of Apoptosis via the Intrinsic Pathway

HpD-PDT is known to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.[12]

Experimental Workflow for In Vitro PDT

The following diagram illustrates a typical workflow for conducting an in vitro PDT experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. US4866168A - this compound derivatives and process of preparing - Google Patents [patents.google.com]

- 4. Preparation and photosensitizing properties of this compound ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syntheses and photosensitizing activity of porphyrins joined with ester linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of novel fluorinated this compound ether derivatives for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Absorption spectrum of this compound derivative in vivo in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of photodynamic therapy mediated by this compound derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Photodynamic Therapy: A Technical Chronicle of Hematoporphyrin's Journey from Discovery to Clinical Photosensitizer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The serendipitous discovery that certain molecules could induce light-dependent cytotoxicity has paved the way for a powerful therapeutic modality known as photodynamic therapy (PDT). At the heart of this innovation lies hematoporphyrin, a molecule whose journey from a curious observation to a clinically approved photosensitizer is a testament to decades of scientific inquiry. This technical guide delves into the core of this history, providing a detailed account of the discovery, pivotal experiments, and the evolution of this compound and its derivatives as the first generation of photosensitizers.

The Early Observations: A Spark in the Dark

The story of this compound as a photosensitizer begins with the broader discovery of photodynamic action. In the late 19th and early 20th centuries, scientists observed that certain dyes, in the presence of light and oxygen, could kill microorganisms. This phenomenon, termed "photodynamic action" by Hermann von Tappeiner and Albert Jodlbauer, laid the conceptual groundwork for future therapeutic applications.

The specific link to porphyrins, the class of molecules to which this compound belongs, emerged from studies on their fluorescent properties. In 1911, German physician Friedrich Meyer-Betz conducted a landmark, albeit audacious, experiment on himself.

Key Experiment: Meyer-Betz's Self-Administration of this compound

Objective: To investigate the photosensitizing effects of this compound in a human subject.

Experimental Protocol:

-

Subject: Friedrich Meyer-Betz.

-

Photosensitizer: 200 mg of this compound.

-

Administration: Intravenous self-injection.

-

Light Source: Sunlight.

-

Observation: Meyer-Betz documented the subsequent effects of sun exposure on his skin.

Results: Upon exposure to sunlight, Meyer-Betz experienced severe edema and erythema on the exposed areas of his skin, a profound photosensitivity that persisted for several months. This dramatic and personal demonstration unequivocally established the potent photosensitizing capabilities of this compound in humans.

The Quest for a Better Photosensitizer: The Birth of this compound Derivative (HpD)

While this compound was a potent photosensitizer, its impure nature and inconsistent clinical results spurred the search for a more effective and reliable alternative. In the mid-20th century, researchers at the Mayo Clinic, including Richard Lipson and Edward Baldes, developed a "this compound derivative" (HpD) that exhibited superior tumor localization and photosensitizing properties. Samuel Schwartz at the University of Minnesota also made significant contributions to the development of HpD.

The preparation of HpD involved the chemical modification of this compound, resulting in a complex mixture of porphyrin monomers, dimers, and oligomers. This mixture proved to be more effective in accumulating in cancerous tissues compared to the parent this compound.

Experimental Protocol: Preparation of this compound Derivative (HpD) (Lipson & Baldes Method, circa 1960)

While the precise, detailed original protocol from Lipson and Baldes's 1960 publication in the Archives of Dermatology is not fully detailed in readily available abstracts, the general principle involved the following steps:

-

Starting Material: this compound hydrochloride.

-

Reaction: The this compound was treated with a mixture of acetic acid and sulfuric acid. This step is believed to have caused acetylation of the hydroxyl groups of this compound.

-

Hydrolysis: The resulting acetylated product was then hydrolyzed, typically with a base such as sodium hydroxide. This process removed the acetyl groups and is thought to have promoted the formation of ether and ester linkages between porphyrin units, creating the characteristic oligomeric mixture of HpD.

-

Purification: The crude HpD was then purified to remove unreacted this compound and other impurities.

The resulting HpD was a complex and somewhat variable mixture, but it consistently demonstrated enhanced tumor localization and photosensitizing efficacy.

The Mechanism of Action: Unleashing Reactive Oxygen Species

The cytotoxic effect of this compound and its derivatives is not a direct action of the molecule itself but rather a consequence of a light-activated chemical reaction. The process, known as the photodynamic effect, can be summarized in the following steps:

-

Administration and Localization: The photosensitizer is administered, typically intravenously, and it preferentially accumulates in rapidly dividing cells, such as those found in tumors.

-

Light Activation: The tumor tissue is then illuminated with light of a specific wavelength that corresponds to an absorption peak of the photosensitizer. For this compound and HpD, this is typically in the red region of the visible spectrum (around 630 nm) to allow for deeper tissue penetration.

-

Energy Transfer and ROS Generation: Upon absorbing a photon of light, the photosensitizer is excited from its ground state to a short-lived singlet excited state. It then undergoes intersystem crossing to a longer-lived triplet excited state. The triplet state photosensitizer can then transfer its energy to molecular oxygen (O₂), converting it into a highly reactive and cytotoxic species known as singlet oxygen (¹O₂). This is the predominant pathway, known as the Type II reaction. A less common Type I reaction can also occur, where the triplet photosensitizer directly reacts with cellular substrates to produce other reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.

-

Cellular Damage and Death: The generated ROS are highly reactive and can damage cellular components, including lipids, proteins, and nucleic acids. This leads to oxidative stress, disruption of cellular organelles (particularly mitochondria), and ultimately, cell death through apoptosis or necrosis.

Signaling Pathways in PDT-Induced Cell Death

The cellular damage initiated by ROS triggers a cascade of signaling events that ultimately determine the fate of the cell. One of the key pathways implicated in HpD-PDT-induced cell death is the PI3K/AKT/mTOR pathway. ROS-induced cellular stress can lead to the inhibition of this pro-survival pathway, thereby promoting apoptosis.

From the Lab to the Clinic: The Work of Thomas Dougherty and the Advent of Photofrin®

The clinical translation of PDT was significantly advanced by the pioneering work of Dr. Thomas Dougherty at Roswell Park Cancer Institute. In the 1970s, Dougherty and his team conducted the first systematic preclinical and clinical trials of HpD for the treatment of cancer. Their work demonstrated the efficacy of HpD-PDT in treating a variety of solid tumors.

This research culminated in the development and eventual FDA approval of a purified and more standardized version of HpD known as Photofrin® (porfimer sodium). Photofrin® became the first clinically approved photosensitizer for PDT.

Key Clinical Trial: Dougherty's First Large-Scale Human Study (1978)

Objective: To evaluate the efficacy and safety of HpD-PDT in a large series of patients with various cutaneous and subcutaneous malignant lesions.

Experimental Protocol:

-

Photosensitizer: this compound Derivative (HpD).

-

Dosage: Intravenous administration.

-

Light Source: Red light, often from a filtered xenon arc lamp or later, an argon-dye laser.

-

Patients: Individuals with a range of malignant tumors.

-

Procedure: Patients received an intravenous injection of HpD and, after a drug-light interval of several days to allow for clearance from normal tissues, the tumor was exposed to red light.

Results: The study reported a high rate of complete or partial responses in the treated lesions, demonstrating the clinical potential of HpD-PDT. This seminal work was instrumental in establishing PDT as a viable cancer treatment modality.[1]

Quantitative Data: this compound vs. This compound Derivative

The superiority of HpD over this compound as a photosensitizer is rooted in its distinct photophysical and pharmacokinetic properties. The following tables summarize key quantitative data comparing these two photosensitizers.

| Parameter | This compound | This compound Derivative (HpD) |

| Composition | Primarily monomeric this compound | Complex mixture of porphyrin monomers, dimers, and oligomers (ether and ester-linked) |

| Tumor Localization | Lower and less specific | Higher and more selective |

| Active Component | Monomeric this compound | Di-hematoporphyrin ether/ester (DHE) and other oligomers |

Table 1: Composition and Localization

| Parameter | This compound | This compound Derivative (HpD) / Photofrin® |

| Major Absorption Peaks (Soret Band) | ~395-405 nm | ~405 nm |

| Q-bands (Visible Region) | ~500, 530, 570, 620 nm | ~500, 540, 570, 630 nm |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.5-0.6 | ~0.6-0.8 (monomeric components) |

Table 2: Photophysical Properties

Clinical Applications and Outcomes: Photofrin® in Practice

The approval of Photofrin® opened the door for the clinical use of PDT in various cancers. Early applications focused on esophageal and lung cancers.

| Indication | Patient Population | Treatment Protocol | Key Outcomes |

| Advanced Esophageal Cancer (Palliative) | Patients with obstructing tumors | Photofrin® (2 mg/kg IV) followed by 630 nm laser light | Significant improvement in dysphagia; tumor response observed in a majority of patients.[2] |

| Early-Stage Lung Cancer | Patients unsuitable for surgery or radiation | Photofrin® (2 mg/kg IV) followed by 630 nm laser light | High complete response rates, with a significant portion of patients remaining cancer-free long-term.[3] |

Table 3: Early Clinical Trial Results for Photofrin®

Conclusion

The journey of this compound from its initial discovery as a photosensitizing molecule to the development of the clinically approved drug Photofrin® represents a landmark achievement in the history of medicine. The pioneering work of scientists like Meyer-Betz, Lipson, Baldes, Schwartz, and Dougherty laid the foundation for photodynamic therapy, a treatment modality that continues to evolve and find new applications in oncology and beyond. This in-depth guide has provided a technical overview of this remarkable history, highlighting the key experiments, mechanisms, and quantitative data that underpin our understanding of this compound and its derivatives as the first generation of clinical photosensitizers. The legacy of this research continues to inspire the development of new and improved photosensitizers, promising an even brighter future for photodynamic therapy.

References

Hematoporphyrin and Singlet Oxygen Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the singlet oxygen generation quantum yield of hematoporphyrin, a cornerstone photosensitizer in the field of photodynamic therapy (PDT). A thorough understanding of its photochemical properties and the methodologies used to quantify them is critical for the development of new photosensitizing agents and the optimization of PDT protocols.

Introduction: The Role of this compound in Photodynamic Therapy

This compound and its derivatives (HpD) are first-generation photosensitizers widely utilized in photodynamic therapy, a clinically approved treatment modality for various cancers and other diseases.[1] The therapeutic efficacy of PDT relies on the interplay of three essential components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[2] Upon activation by light, the photosensitizer transfers energy to surrounding oxygen molecules, converting them into a highly cytotoxic species known as singlet oxygen (¹O₂).[1] This reactive oxygen species (ROS) induces oxidative damage to cellular components, leading to cell death through apoptosis or necrosis.[1][2] The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), a critical parameter for evaluating a photosensitizer's potential.

The Photochemical Mechanism of Singlet Oxygen Generation

The generation of singlet oxygen by this compound is a photophysical process that can be described by a Jablonski diagram. The primary mechanism is the Type II photochemical reaction:

-

Photoexcitation: The this compound molecule in its ground state (S₀) absorbs a photon, transitioning to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The molecule in the S₁ state is short-lived and can return to the ground state via fluorescence or, more importantly for PDT, undergo intersystem crossing to a longer-lived excited triplet state (T₁).[3]

-

Energy Transfer (Type II Reaction): In the presence of molecular oxygen (which exists in a triplet ground state, ³O₂), the excited triplet state photosensitizer (T₁) can transfer its energy to the oxygen molecule. This process returns the photosensitizer to its ground state (S₀) and excites the oxygen to the highly reactive singlet state (¹O₂).[3]

This generated singlet oxygen is the primary cytotoxic agent responsible for the therapeutic effect of this compound-mediated PDT.[4]

Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield (ΦΔ) is defined as the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer. It is a measure of the efficiency of a photosensitizer in producing this cytotoxic species.[5] A higher ΦΔ value generally indicates a more potent photosensitizer for PDT, as it can generate more singlet oxygen for a given dose of light.[6] This value is highly dependent on the molecular structure of the photosensitizer and its microenvironment, including the solvent and its aggregation state.[7][8]

Quantitative Data: ΦΔ of this compound and Its Derivatives

The singlet oxygen quantum yield of this compound is not a single value but varies significantly with the solvent, pH, and aggregation state of the porphyrin molecules. Aggregation, in particular, is known to decrease the quantum yield.[7][8] The following tables summarize reported ΦΔ values for this compound and its derivatives under various experimental conditions.

| Photosensitizer | Solvent / Medium | ΦΔ Value | Comments |

| This compound Derivative (HpD) | Methanol | 0.64 | Concentration-independent; suggests dye is unassociated.[7][8] |

| This compound Derivative (HpD) | Water (pH 7.4) | 0.64 (Monomer) | Quantum yield of the unassociated species.[7][8] |

| This compound Derivative (HpD) | Water (pH 7.4) | 0.11 (Dimer/Aggregate) | Aggregation significantly reduces the quantum yield.[7][8] |

| This compound IX (Hp9) Free-Base | Various Solvents | 0.44 - 0.85 | Range for free-base forms of Hp9 and HpD.[9] |

| This compound IX Dimethyl Ester (HPDME) | N,N-dimethyl formamide (DMF) | 0.60 | --- |

| HiPorfin (HpD) | Dimethylformamide (DMF) | 0.61 ± 0.03 | ---[4] |

| This compound Monomethyl Ether (HMME) | Dimethylformamide (DMF) | 0.60 ± 0.02 | ---[4] |

| Metallated this compound Derivatives | Solvent | ΦΔ Value | Comments |

| Zn HPDME | N,N-dimethyl formamide (DMF) | 0.40 | Incorporation of zinc reduces ΦΔ compared to the free-base.[10] |

| Pd HPDME | N,N-dimethyl formamide (DMF) | 0.34 | Heavy atom effect influences ISC and ΦΔ.[10] |

| Pt HPDME | N,N-dimethyl formamide (DMF) | 0.24 | Heavy atom effect influences ISC and ΦΔ.[10] |

| Sn(OH)₂ HPDME | N,N-dimethyl formamide (DMF) | 0.28 | ---[10] |

Experimental Protocols for Measuring Singlet Oxygen Quantum Yield

The determination of ΦΔ is crucial for characterizing new photosensitizers. Two primary methods are employed: direct and indirect detection.

-

Direct Detection: This method involves measuring the weak near-infrared (NIR) phosphorescence emitted by singlet oxygen as it decays back to the triplet ground state, with a characteristic peak at approximately 1270 nm.[4][9] While being the most direct proof of ¹O₂ generation, it requires highly sensitive NIR detectors.

-

Indirect Detection: This more common approach uses a chemical trap or quencher that reacts specifically with singlet oxygen. The rate of consumption of the trap is monitored, typically by UV-Vis absorption spectroscopy.[10] 1,3-Diphenylisobenzofuran (DPBF) is a widely used trap for this purpose.[11]

This protocol describes a relative method where the ΦΔ of a sample is determined by comparing its DPBF photo-oxidation rate to that of a standard photosensitizer with a known quantum yield (e.g., Methylene Blue).

A. Materials and Reagents:

-

Test Photosensitizer (e.g., this compound)

-

Standard Photosensitizer (e.g., Methylene Blue, ΦΔ ≈ 0.52 in DMSO)

-

1,3-Diphenylisobenzofuran (DPBF)

-

Spectroscopic grade solvent (e.g., DMSO, DMF)

-

Cuvettes for spectrophotometry

-

Monochromatic light source (e.g., laser or filtered lamp) with a wavelength suitable for exciting the photosensitizer but not the DPBF.

-

UV-Vis Spectrophotometer

B. Experimental Procedure:

-

Stock Solution Preparation: Prepare stock solutions of the test photosensitizer, the standard photosensitizer, and DPBF in the chosen solvent.

-

Sample Preparation: In a cuvette, prepare a solution containing the photosensitizer (test or standard) and DPBF. The concentration of the photosensitizer should be adjusted to have a low absorbance (typically < 0.1) at the excitation wavelength to avoid inner filter effects. The initial DPBF concentration should yield a strong absorbance at its maximum wavelength (~410-420 nm).

-

Irradiation and Measurement:

-

Place the cuvette in the spectrophotometer and record the initial absorbance spectrum, focusing on the DPBF peak.

-

Irradiate the sample for a short, defined period using the monochromatic light source.

-

Immediately after irradiation, record the absorbance spectrum again.

-

Repeat the irradiation and measurement steps for several time intervals.

-

-

Data Analysis:

-

Plot the absorbance of DPBF at its maximum wavelength against the irradiation time for both the test and standard photosensitizers.

-

The data can also be plotted as the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot is proportional to the rate of photo-oxidation.[11]

-

-

Calculation of ΦΔ: The singlet oxygen quantum yield of the test sample (ΦΔ_sample) is calculated using the following equation:

ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)

Where:

-

ΦΔ_std is the known quantum yield of the standard.

-

k_sample and k_std are the slopes of the photo-oxidation plots for the sample and standard, respectively.

-

I_abs_sample and I_abs_std are the rates of light absorption by the sample and standard, respectively, which can be determined from the absorbance at the excitation wavelength.

-

Cellular Signaling Pathways in this compound-Mediated PDT

The cellular response to HpD-PDT is complex, involving the activation of multiple signaling pathways that determine cell fate. The initial site of photodamage, dictated by the subcellular localization of the photosensitizer, is a key determinant of the subsequent cellular response.[12] Research has shown that HpD-PDT can suppress tumor cell viability and migration by modulating specific signaling cascades.

One of the key pathways affected is the PI3K/AKT/mTOR pathway . This pathway is crucial for regulating cell growth, proliferation, survival, and motility. In many cancers, it is constitutively active, promoting tumor progression. Studies on human esophageal squamous cell carcinoma cells have demonstrated that HpD-PDT leads to the downregulation of the PI3K/AKT/mTOR signaling pathway.[2][13] This inhibition suppresses cell viability, inhibits migration, and ultimately induces apoptosis.[2][13]

The mechanism involves the following steps:

-

ROS Generation: HpD-PDT generates high levels of intracellular ROS.

-

Pathway Inhibition: The oxidative stress induced by ROS leads to a reduction in the phosphorylation levels of key proteins in the pathway, including PI3K, Akt, and mTOR.

-

Downstream Effects: The deactivation of this pathway results in the inhibition of cell survival signals and the activation of apoptotic machinery, leading to programmed cell death.

Conclusion

This compound remains a vital tool in photodynamic therapy research and clinical practice. Its ability to efficiently generate singlet oxygen upon photoactivation is the foundation of its therapeutic effect. The singlet oxygen quantum yield is a paramount metric for its characterization, influenced heavily by its chemical environment and aggregation state. Accurate and standardized measurement of ΦΔ, using methods such as indirect DPBF assays, is essential for the preclinical evaluation of new photosensitizers. Furthermore, elucidating the downstream signaling pathways, such as the PI3K/AKT/mTOR cascade, that are modulated by this compound-PDT provides critical insights into its mechanism of action and opens avenues for developing more effective combination therapies. This guide provides the foundational knowledge for researchers and developers to advance the science and application of photodynamic medicine.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. worldscientific.com [worldscientific.com]

- 5. stars.library.ucf.edu [stars.library.ucf.edu]

- 6. arrow.tudublin.ie [arrow.tudublin.ie]

- 7. researchgate.net [researchgate.net]

- 8. Quantum yield of singlet oxygen production by monomeric and aggregated forms of this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. ias.ac.in [ias.ac.in]

- 11. biomedres.us [biomedres.us]

- 12. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Hematoporphyrin in Diverse Solvent Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of hematoporphyrin (Hp) in various solvent environments. Understanding these properties is crucial for applications in photodynamic therapy (PDT), where Hp and its derivatives are widely utilized as photosensitizers. The solvent microenvironment significantly influences the photophysical behavior of this compound, affecting its absorption and emission characteristics, and consequently its photosensitizing efficacy. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying processes to facilitate a comprehensive understanding.

Core Spectroscopic Parameters of this compound

The spectroscopic behavior of this compound is characterized by its electronic absorption and fluorescence emission spectra. The absorption spectrum is dominated by an intense Soret band in the near-UV region and several weaker Q-bands in the visible region. The fluorescence spectrum is typically a mirror image of the Q-band absorption. The key parameters, including absorption maxima (λ_abs), molar extinction coefficients (ε), fluorescence emission maxima (λ_em), and fluorescence quantum yields (Φ_f), are highly sensitive to the solvent environment.

Data Presentation: Spectroscopic Properties in Various Solvents

The following tables summarize the spectroscopic properties of this compound in a range of solvents with varying polarities and functionalities. These values have been compiled from various scientific sources and represent the monomeric form of this compound unless otherwise stated.

Table 1: UV-Vis Absorption Properties of this compound in Different Solvents

| Solvent | Dielectric Constant (ε_r) | Soret Band (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Q-Bands (λ_abs, nm) |

| Methanol | 32.7 | ~398 | ~1.8 x 10⁵ | ~500, 534, 568, 622 |

| Ethanol | 24.5 | ~400 | ~1.7 x 10⁵ | ~502, 536, 570, 624 |

| Acetone | 20.7 | ~397 | Not Reported | ~498, 532, 567, 621 |

| Dichloromethane | 8.9 | ~402 | Not Reported | ~504, 538, 572, 626 |

| Tetrahydrofuran (THF) | 7.5 | ~401 | Not Reported | ~503, 537, 571, 625 |

| Phosphate Buffer (pH 7.4) | ~80 | ~395 (monomer), ~375 (dimer) | Not Reported | ~510, 540, 575, 615 |

Table 2: Fluorescence Properties of this compound in Different Solvents

| Solvent | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |

| Methanol | ~625, 690 | 0.09 |

| Ethanol | ~627, 692 | Not Reported |

| Acetone | ~624, 688 | Not Reported |

| Dichloromethane | ~629, 695 | Not Reported |

| Tetrahydrofuran (THF) | ~628, 693 | Not Reported |

| Phosphate Buffer (pH 7.4) | ~615, 675 | 0.018 |

Experimental Protocols

Accurate and reproducible spectroscopic data rely on meticulous experimental procedures. The following sections detail the methodologies for preparing this compound solutions and conducting spectroscopic measurements.

Preparation of this compound Solutions

-

Stock Solution Preparation: A stock solution of this compound is typically prepared by dissolving a precisely weighed amount of solid Hp in a small volume of a solvent in which it is highly soluble, such as a few drops of 0.1 M NaOH, followed by dilution with the desired solvent (e.g., methanol, ethanol, or phosphate buffer) to a final concentration in the millimolar range (e.g., 1 mM). The solution should be stored in the dark at low temperatures (e.g., 4°C) to minimize degradation.

-

Working Solution Preparation: Working solutions for spectroscopic measurements are prepared by diluting the stock solution with the appropriate solvent to the desired concentration, typically in the micromolar range (1-10 µM). It is crucial to use high-purity solvents to avoid interference from impurities.

-

Concentration Determination: The exact concentration of the stock solution is determined spectrophotometrically using the Beer-Lambert law (A = εcl), where A is the absorbance at the Soret band maximum, ε is the known molar extinction coefficient in the specific solvent, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

UV-Vis Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.

-

Procedure:

-

The spectrophotometer is turned on and allowed to warm up for at least 30 minutes to ensure lamp stability.

-

A pair of matched quartz cuvettes (1 cm path length) are cleaned and filled with the solvent being used as a reference.

-

A baseline correction is performed with the solvent-filled cuvettes in both the sample and reference beams.

-

The reference cuvette is left in place, and the sample cuvette is filled with the this compound working solution.

-

The absorption spectrum is recorded over the desired wavelength range (e.g., 300-700 nm).

-

The absorbance at the Soret and Q-band maxima are recorded.

-

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector is used.

-

Procedure:

-

The spectrofluorometer is turned on and allowed to stabilize.

-

A clean quartz cuvette is filled with the this compound working solution. To minimize inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.

-

The excitation wavelength is set to the Soret band maximum (e.g., ~400 nm).

-

The emission spectrum is recorded over a wavelength range that covers the expected fluorescence (e.g., 550-750 nm).

-

The excitation and emission slit widths should be optimized to achieve a good signal-to-noise ratio without saturating the detector.

-

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield in the same solvent.

-

Standard Selection: A standard with absorption and emission properties similar to this compound is chosen. For example, quinine sulfate in 0.5 M H₂SO₄ (Φ_f = 0.54) or a porphyrin standard like tetraphenylporphyrin (TPP) in toluene (Φ_f = 0.11) can be used.

-

Procedure:

-

Prepare a series of dilutions of both the this compound sample and the standard in the same solvent.

-

Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The fluorescence quantum yield of the sample (Φ_f,sample) is calculated using the following equation:

Φ_f,sample = Φ_f,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent for the sample and standard solutions.

-

Influence of Solvent Properties on Spectroscopic Behavior

The solvent plays a critical role in modulating the electronic structure and thus the spectroscopic properties of this compound. Key solvent properties influencing these changes include polarity, viscosity, and hydrogen bonding capacity.

A primary effect of the solvent is its influence on the aggregation state of this compound. In aqueous solutions and other polar solvents, this compound has a strong tendency to form dimers and higher-order aggregates.[1] This aggregation leads to significant changes in the absorption spectrum, most notably a blue-shift and broadening of the Soret band.[2] The dimerization equilibrium is concentration-dependent, with the monomeric form being favored at very low concentrations.

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

- 1. Studies of this compound and this compound derivative equilibria in heterogeneous systems. Porphyrin-liposome binding and porphyrin aqueous dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological and Biophysical Properties of the Tumor-localizing Component of this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Hematoporphyrin Aggregation in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the aggregation properties of hematoporphyrin (Hp) in aqueous solutions, a critical consideration for its application in photodynamic therapy (PDT) and other biomedical fields. The aggregation state of Hp significantly influences its photophysical and photochemical properties, thereby affecting its therapeutic efficacy. This document provides a comprehensive overview of the factors governing Hp aggregation, quantitative data on its associative behavior, and detailed experimental protocols for its characterization.

Core Concepts of this compound Aggregation

In aqueous media, this compound molecules exhibit a strong tendency to self-associate, forming dimers and higher-order aggregates.[1][2] This process is primarily driven by hydrophobic interactions between the porphyrin macrocycles, minimizing their contact with the surrounding water molecules. The aggregation state is a dynamic equilibrium between monomers, dimers, and larger aggregates, which can be influenced by several environmental factors.

Low pH values promote an increase in the proportion of aggregated species, while high pH values favor the monomeric form.[1] The ionic strength of the solution also plays a role, with increasing ionic strength generally promoting aggregation.[3] Furthermore, the concentration of this compound is a key determinant; at concentrations below approximately 4 µM, aggregation is likely restricted to dimerization, while at higher concentrations, a "micellization-like" process can occur, leading to the formation of large aggregates.[4]

The aggregation of porphyrins can lead to a decrease in the quantum yield of singlet oxygen generation, a critical cytotoxic agent in PDT.[2] Therefore, understanding and controlling the aggregation of this compound is paramount for optimizing its therapeutic effect.

Quantitative Aggregation Data

The following tables summarize key quantitative data on this compound aggregation in aqueous solutions, compiled from various studies. These values provide a basis for understanding the thermodynamics and concentration dependence of Hp self-association.

| Parameter | Value | Conditions | Reference |

| Dimerization Equilibrium Constant (Kd) | 2.8 x 105 M-1 | Neutral pH, 37°C | [5] |

Table 1: Dimerization Constant of this compound. This table presents the equilibrium constant for the dimerization of this compound in an aqueous solution at physiological temperature and neutral pH.

| Parameter | Value | Conditions | Reference |

| Critical Aggregation Concentration | ~ 4 µM | Not specified | [4] |

Table 2: Critical Concentration for Higher-Order Aggregation. This table indicates the concentration threshold above which this compound tends to form larger aggregates beyond simple dimers.

Experimental Protocols for Studying Aggregation

The characterization of this compound aggregation relies on several spectroscopic and biophysical techniques. Below are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

UV-visible spectroscopy is a fundamental technique for monitoring porphyrin aggregation, as the electronic absorption spectra are sensitive to inter-chromophore interactions.[6][7] Deviations from the Beer-Lambert law are a primary indicator of aggregation.[6]

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., a small amount of 0.1 M NaOH, followed by dilution with phosphate-buffered saline, PBS).

-

Sample Preparation: Prepare a series of dilutions of the this compound stock solution in the aqueous buffer of interest (e.g., PBS at a specific pH). Ensure the concentration range spans from monomer-dominant to aggregate-dominant regimes (e.g., 1 µM to 50 µM).

-

Spectroscopic Measurement: Record the UV-visible absorption spectrum of each sample, typically from 350 nm to 700 nm, using a dual-beam spectrophotometer. Pay close attention to the Soret band (around 400 nm) and the Q-bands (500-700 nm).

-

Data Analysis:

-

Soret Band Analysis: Observe for a blue-shift (hypsochromic shift) or a red-shift (bathochromic shift) of the Soret band maximum with increasing concentration. A blue-shift is indicative of H-aggregates (face-to-face stacking), while a red-shift suggests the formation of J-aggregates (edge-to-edge stacking).[8]

-

Beer's Law Deviation: Plot the absorbance at the Soret band maximum against the concentration. A non-linear plot indicates self-aggregation.

-

Isosbestic Points: The presence of isosbestic points, where the molar absorptivity remains constant across a range of concentrations, suggests a simple equilibrium between two species, such as a monomer and a dimer.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is highly sensitive to the aggregation state of porphyrins, as aggregation often leads to fluorescence quenching.[2][9]

Methodology:

-

Sample Preparation: Prepare a series of this compound solutions in the desired aqueous buffer, similar to the UV-visible spectroscopy protocol. The concentration range should be chosen to observe changes in fluorescence intensity.

-

Fluorescence Measurement:

-

Excite the samples at a wavelength where the monomer absorbs strongly, typically near the Soret band maximum (e.g., 400 nm).

-

Record the emission spectrum, which for the monomer typically shows two main peaks around 615 nm and 675 nm. The aggregate species can have a distinct fluorescence spectrum, with maxima reported at 628 nm and around 700 nm.[9]

-

-

Data Analysis:

-

Fluorescence Quenching: Plot the fluorescence intensity at the main emission peak as a function of this compound concentration. A decrease in fluorescence intensity with increasing concentration is a strong indication of aggregation-induced quenching.

-

Excitation Spectra: Record the excitation spectrum while monitoring the emission at a wavelength characteristic of the monomer or aggregate. Changes in the excitation spectrum can provide information about the absorbing species responsible for the emission.

-

Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a powerful technique for determining the size distribution of particles in a solution, making it ideal for characterizing the formation of larger this compound aggregates.[10][11]

Methodology:

-

Sample Preparation: Prepare this compound solutions at concentrations where higher-order aggregation is expected (typically > 4 µM). The solutions must be free of dust and other particulates, which can be achieved by filtering through a sub-micron filter (e.g., 0.22 µm).

-

DLS Measurement:

-

Place the sample in a suitable cuvette and insert it into the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

The instrument's laser illuminates the sample, and the scattered light fluctuations are detected and analyzed by a correlator.

-

-

Data Analysis:

-

The correlator output is used to calculate the diffusion coefficient of the particles in the solution.

-

The Stokes-Einstein equation is then applied to determine the hydrodynamic radius of the aggregates.

-

The analysis will yield a size distribution profile, indicating the presence and size of different aggregate populations.

-

Visualizing Aggregation Pathways and Influences

The following diagrams, generated using Graphviz, illustrate the key concepts and experimental workflows related to this compound aggregation.

Caption: Monomer-Dimer Equilibrium of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Research Portal [rex.libraries.wsu.edu]

- 4. Equilibrium and kinetic studies of the aggregation of porphyrins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies of this compound and this compound derivative equilibria in heterogeneous systems. Porphyrin-liposome binding and porphyrin aqueous dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Fluorescence spectra of this compound and this compound-diacetate aggregates in buffer solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. azonano.com [azonano.com]

An In-depth Technical Guide to the Cellular Uptake Mechanisms of Hematoporphyrin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms governing the cellular internalization of hematoporphyrin (Hp) and its derivatives (HpD), crucial photosensitizers in photodynamic therapy (PDT). Understanding these pathways is paramount for optimizing drug delivery, overcoming resistance, and enhancing therapeutic efficacy.

Core Cellular Uptake Mechanisms

The entry of this compound and its derivatives into cells is a multifaceted process, not attributable to a single mechanism but rather a combination of passive and active transport pathways. The prevalence of each mechanism is influenced by the specific porphyrin derivative, its aggregation state, and the cell type.

Passive Diffusion

Early studies suggested that the uptake of HpD is primarily a passive process, driven by concentration gradients and not requiring direct energy expenditure by the cell.[1] This is influenced by the physicochemical properties of the porphyrin molecules, such as their lipophilicity. However, the complex nature of HpD mixtures, which contain monomers, dimers, and larger aggregates, suggests that passive diffusion alone cannot account for the total cellular accumulation.[2] More hydrophobic components of HpD are thought to cross the cell membrane more readily.[3]

Endocytosis

While passive diffusion may account for the uptake of monomeric porphyrins, larger aggregates of HpD are likely internalized via endocytotic pathways. This mechanism involves the engulfment of the photosensitizer by the cell membrane to form intracellular vesicles. The preferential accumulation of photosensitizers in tumors has been partially attributed to the enhanced permeability and retention (EPR) effect, which facilitates the passage of these molecules into the tumor interstitium, where they can then be taken up by cancer cells.[4]

Transporter-Mediated Influx and Efflux

Carrier-mediated transport is a critical determinant of intracellular porphyrin concentration. Porphyrins require energy to traverse biological membranes, and several members of the ATP-binding cassette (ABC) transporter family play a key role in regulating their homeostasis.[5][6]

-

Influx: The ABC transporter ABCB6, uniquely located in the outer mitochondrial membrane, actively imports porphyrins into the mitochondria.[5][6] This is significant for PDT, as mitochondrial localization of photosensitizers is a potent trigger for apoptosis.[7][8]

-

Efflux: Conversely, other ABC transporters act as efflux pumps, actively removing photosensitizers from the cytoplasm and contributing to drug resistance. Key efflux transporters include:

-

ABCG2 (Breast Cancer Resistance Protein - BCRP): Located at the plasma membrane, ABCG2 binds and transports porphyrins out of the cell, protecting cells from porphyrin overaccumulation.[5][6][9] Its expression can be upregulated by hypoxia, a common feature of the tumor microenvironment.[5][6]

-

ABCB1 (P-glycoprotein - P-gp): Like ABCG2, P-gp is a plasma membrane transporter that has been shown to efflux photosensitizers such as benzoporphyrin derivative (BPD), a relative of this compound.[10][11]

-

ABCC1 (Multidrug Resistance-Associated Protein 1 - MRP1): This transporter has also been implicated in the efflux of certain photosensitizers.[10][11]

-

The interplay between these influx and efflux transporters is a key factor in determining the net intracellular accumulation and ultimate photodynamic efficacy of this compound derivatives.

Caption: Overview of this compound Derivative (HpD) cellular uptake and transport pathways.

Factors Influencing Cellular Uptake

Several factors modulate the efficiency and kinetics of this compound uptake.

| Factor Category | Specific Factor | Effect on Uptake | References |

| Porphyrin Properties | Aggregation State | Monomers are rapidly taken up but easily removed. Dimers/oligomers are concentrated more significantly and retained longer. | [2] |

| Hydrophobicity | Increased lipophilicity generally enhances passive diffusion across the cell membrane. | [3][12] | |

| Purity (Composition) | Purified derivatives like Photofrin II show higher photosensitizing efficiency and uptake compared to less purified HpD mixtures. | [1][13] | |

| Cellular Characteristics | Cell Type | Malignant cells can exhibit higher porphyrin uptake per unit volume than untransformed cells. | [14] |

| Membrane Morphology | Increased membrane surface area, due to features like microvilli in malignant cells, may contribute to higher uptake. | [14] | |

| Physiological State | The metabolic state of the cell influences the accumulation of photosensitizers. | [1] | |

| External Environment | pH | The pH of the extracellular medium profoundly influences uptake processes. | [1] |

| Temperature | Temperature of the incubation medium affects the rate of uptake. | [1] | |

| Co-incubation | Simultaneous incubation with drugs like anthracyclines (doxorubicin, adriamycin) can inhibit HpD uptake, likely due to extracellular interactions. | [15] |

Signaling Pathways in Photodynamic Action

Once inside the cell and activated by light, this compound derivatives initiate a cascade of signaling events that determine the cell's fate. The subcellular localization of the photosensitizer is a key determinant of the dominant cell death pathway.[7][8]

-

Mitochondrial Localization: Triggers the intrinsic pathway of apoptosis through the release of cytochrome c.

-

Endoplasmic Reticulum (ER) Localization: Can induce autophagy and ER stress-mediated apoptosis.

-

Plasma Membrane Localization: Can lead to rapid loss of membrane integrity and necrosis.

-

Lysosomal Localization: Can induce either apoptosis or necrosis depending on the extent of damage.[8]

Key signaling cascades activated by PDT include the PI3K/AKT/mTOR pathway and various stress-activated protein kinase (SAPK) pathways like JNK and p38 MAPK.[7][16]

Caption: Mitochondrial (intrinsic) pathway of apoptosis induced by HpD-PDT.

Experimental Protocols for Studying Cellular Uptake

Accurate quantification of cellular uptake is essential for evaluating photosensitizer efficacy. Several robust methods are commonly employed.

General Experimental Workflow

Caption: General workflow for in vitro analysis of photosensitizer cellular uptake.

Protocol 1: Quantification by Fluorescence Spectrometry

This method measures the average fluorescence intensity from a population of cells, providing a robust measure of total uptake.

-

Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.[12]

-

Incubation: Remove the culture medium and add fresh medium containing the desired concentration of this compound derivative (e.g., 5-20 µM). Incubate for the desired time period (e.g., 2, 12, or 24 hours).[12]

-

Washing: Aspirate the porphyrin-containing medium and wash the cells twice with warmed Phosphate-Buffered Saline (PBS) to remove any extracellular, non-internalized photosensitizer.[12]

-

Cell Lysis: Add 100 µL of a lysis solution (e.g., 30 µL Triton X-100 with 70 µL of a 1:3 DMSO/ethanol solution) to each well to solubilize the cells and release the intracellular porphyrin.[12]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Typical excitation wavelengths are around 405 nm, with emission measured in the 600-700 nm range. A standard curve of known HpD concentrations should be prepared in the same lysis buffer to quantify the amount of uptake.[17]

Protocol 2: Analysis by Flow Cytometry

Flow cytometry allows for the quantification of fluorescence on a single-cell basis, providing information on the distribution of uptake within a cell population.

-

Cell Seeding: Plate cells in a 6-well plate at a density that will result in a sub-confluent monolayer (e.g., 0.5 x 106 cells/well) and incubate for 24 hours.[12]

-

Incubation: Treat cells with the photosensitizer as described in Protocol 4.2.2.

-

Washing: Wash cells twice with Hank's Balanced Salt Solution (HBSS) or PBS.[12]

-

Cell Harvesting: Detach the cells from the plate using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube or a 5 mL FACS tube.

-

Final Preparation: Centrifuge the cells (e.g., at 500 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in 200-500 µL of cold PBS or a suitable binding buffer.[12][18]

-

Analysis: Analyze the cell suspension on a flow cytometer equipped with a laser capable of exciting the porphyrin (e.g., 488 nm or 405 nm laser).[12] Collect fluorescence data in the appropriate emission channel (typically a red channel, >620 nm). Gate on viable, single cells using forward and side scatter properties.

Protocol 3: Visualization by Fluorescence Microscopy

This qualitative or semi-quantitative method is used to determine the subcellular localization of the photosensitizer.

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Incubation & Washing: Follow the incubation and washing steps as described in Protocol 4.2.

-